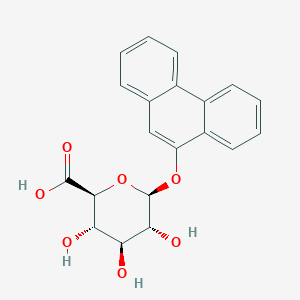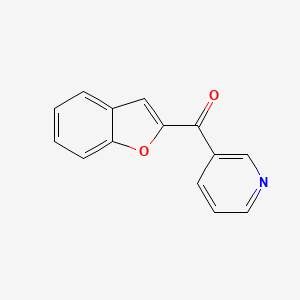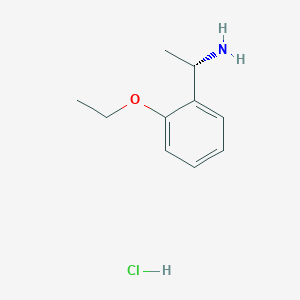![molecular formula C8H7N5O2 B3246294 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 177595-29-8](/img/structure/B3246294.png)
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
“5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole” is a chemical compound with the CAS Number: 177595-29-8 . It has a molecular weight of 205.18 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, such as “5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles . Other methods include the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
The InChI Code of “5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole” is 1S/C8H7N5O2/c14-13(15)7-4-2-1-3-6(7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) .Physical And Chemical Properties Analysis
“5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole” is a powder that is stored at room temperature . It has a molecular weight of 205.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Tetrazoles, including derivatives like 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, are widely used in the synthesis of new medical agents due to their functional properties. Studies have shown extensive work in the functionalization of these compounds, highlighting their importance in medicinal chemistry (Egorova et al., 2005).
Nuclear Magnetic Resonance and Mass Spectral Properties
- The nuclear magnetic resonance (NMR) and mass spectral behavior of tetrazole derivatives, including structures similar to 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, have been analyzed. These studies provide insights into their structural properties, beneficial for various research applications (Fraser & Haque, 1968).
Phosphoramidite Alcoholysis
- Tetrazoles have been studied for their efficiency as activators in phosphoramidite alcoholysis, an important reaction in organic synthesis. This research contributes to a better understanding of the reactivity and potential applications of these compounds (Nurminen et al., 2003).
Corrosion Inhibition
- Some tetrazole derivatives have been investigated for their ability to inhibit the corrosion of stainless steel in acidic mediums. This application is significant for industrial processes and materials science (Ehsani et al., 2014).
Crystal Structure Analysis
- The crystal structure of certain tetrazole compounds has been analyzed through X-ray crystallography, aiding in the understanding of their molecular geometry and potential applications in materials science and chemistry (Al-Hourani et al., 2016).
Energetic Materials Research
- Tetrazole derivatives are studied in the context of high-energy materials, particularly in applications like propellants and explosives. Their high nitrogen content makes them subjects of interest in this field (Joo & Shreeve, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-[(2-nitrophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)7-4-2-1-3-6(7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPZDIGKYZDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B3246231.png)
![9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B3246250.png)

![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)








![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3246321.png)